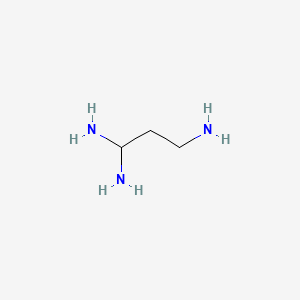
Propane-1,1,3-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,1,3-triamine is an organic compound with the molecular formula C3H11N3 It is a triamine, meaning it contains three amine groups (-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propane-1,1,3-triamine can be synthesized through a nitro-Mannich reaction involving dibenzylamine, nitromethane, and paraformaldehyde, followed by catalytic reduction-debenzylation using Pearlman’s catalyst. This method yields the desired triamine in approximately 73% over two steps .
Industrial Production Methods: Industrial production of this compound involves the reaction of ammonia with acrylonitrile in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Propane-1,1,3-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products:
Oxidation: Produces corresponding oxides and amides.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of propane-1,1,3-triamine involves its ability to form stable complexes with metal ions such as palladium(II). These complexes can interact with biological molecules like amino acids, peptides, and DNA, potentially inhibiting their normal functions. The formation of these complexes is a stepwise process, where this compound first binds to the metal ion, followed by the binding of secondary ligands .
Comparaison Avec Des Composés Similaires
Propane-1,2,3-triamine: Another triamine with a similar structure but different positioning of the amine groups.
2-Methyl-2-aminomethylpropane-1,3-diamine: Contains an additional methyl group, affecting its basicity and reactivity.
2-Ethyl-2-aminomethylpropane-1,3-diamine: Contains an ethyl group, influencing its chemical properties.
Uniqueness: Propane-1,1,3-triamine is unique due to its specific arrangement of amine groups, which affects its reactivity and ability to form stable complexes with metal ions
Propriétés
Numéro CAS |
37960-66-0 |
|---|---|
Formule moléculaire |
C3H11N3 |
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
propane-1,1,3-triamine |
InChI |
InChI=1S/C3H11N3/c4-2-1-3(5)6/h3H,1-2,4-6H2 |
Clé InChI |
XNYADZUHUHIGRZ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


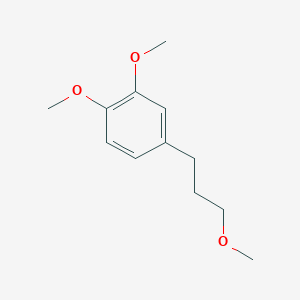
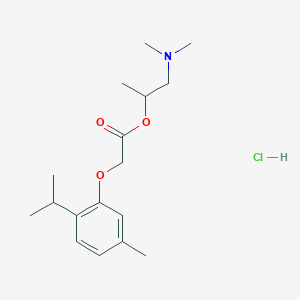
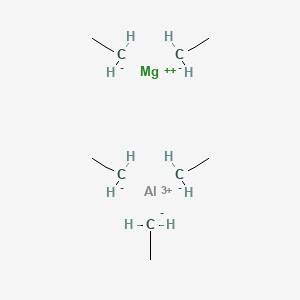
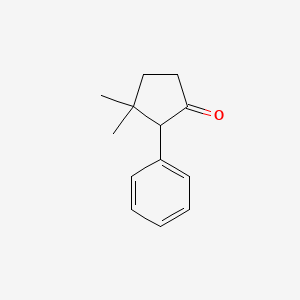
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

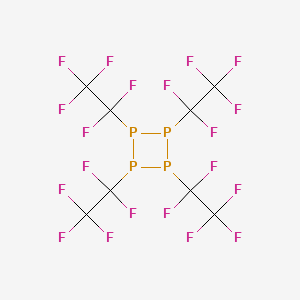
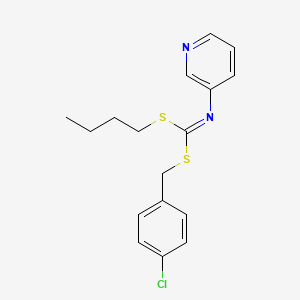
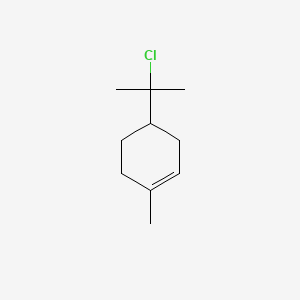
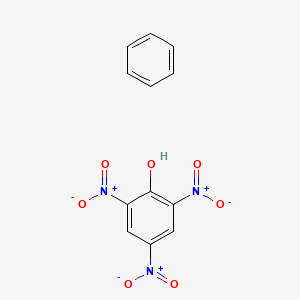

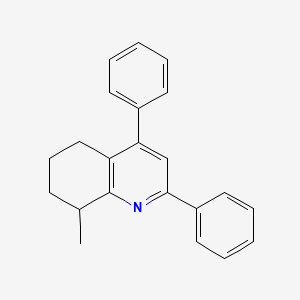

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
